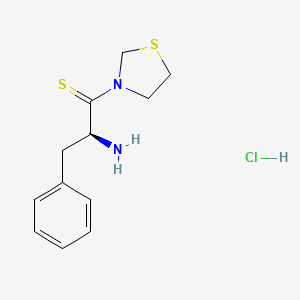
Vat Orange 21
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vat Orange 21 is a synthetic dye belonging to the class of vat dyes, which are known for their excellent color fastness properties. Vat dyes are typically used for dyeing cellulosic fibers such as cotton. This compound is characterized by its vibrant orange hue and is widely used in the textile industry for its durability and resistance to fading.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Vat Orange 21 involves several steps, starting with the preparation of the anthraquinone derivative. The key steps include:
Nitration: Anthraquinone is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 1-nitroanthraquinone.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 1-aminoanthraquinone.
Condensation: The aminoanthraquinone is then condensed with a suitable aldehyde or ketone in the presence of a catalyst to form the final dye structure.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The dye is typically produced in its insoluble form and then converted to a soluble leuco form for application.
Types of Reactions:
Reduction: this compound undergoes reduction to form its leuco form, which is soluble in water. This is typically achieved using sodium dithionite in an alkaline medium.
Oxidation: The leuco form is then oxidized back to the insoluble dye form upon exposure to air or an oxidizing agent such as hydrogen peroxide.
Common Reagents and Conditions:
Reducing Agent: Sodium dithionite (Na2S2O4) is commonly used for the reduction process.
Oxidizing Agent: Hydrogen peroxide (H2O2) or atmospheric oxygen is used for oxidation.
Major Products:
Leuco Form: The reduced, water-soluble form of this compound.
Insoluble Dye: The final, oxidized form that imparts the orange color to the fiber.
Aplicaciones Científicas De Investigación
Vat Orange 21 has found applications in various fields beyond textile dyeing:
Organic Electronics: It is used in the fabrication of organic field-effect transistors (OFETs) due to its semiconducting properties.
Biological Staining: The dye is used in biological research for staining tissues and cells, providing contrast for microscopic analysis.
Environmental Studies: this compound is studied for its potential use in environmental monitoring and pollution control due to its stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which Vat Orange 21 exerts its effects is primarily through its interaction with fibers and substrates. The dye molecules penetrate the fiber structure in their soluble leuco form and, upon oxidation, form strong covalent bonds with the fiber, resulting in excellent wash-fastness and light-fastness. The molecular targets include hydroxyl groups on cellulose fibers, which form stable bonds with the dye molecules.
Comparación Con Compuestos Similares
- Vat Orange 1
- Vat Orange 3
- Vat Orange 9
Comparison: Vat Orange 21 is unique among vat dyes due to its specific shade of orange and its superior fastness properties. Compared to Vat Orange 1, 3, and 9, this compound offers better resistance to fading and environmental degradation, making it a preferred choice for applications requiring long-lasting color stability .
Propiedades
Número CAS |
1328-39-8 |
|---|---|
Fórmula molecular |
C4Cl2O3 |
Peso molecular |
0 |
Sinónimos |
Vat Orange 21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,5,7,9,11,13,15-Heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)propyl 2-methylprop-2-enoate](/img/structure/B1170458.png)

